(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This specific compound features a dimethylamino group attached to a phenyl ring and a propoxyphenyl group, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 4-propoxybenzaldehyde.
Formation of Intermediate: The two aldehydes undergo a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with an acyl chloride or anhydride to form the enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond, converting the enamide to an amide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amides.
Substitution: Halogenated or other substituted derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with biological macromolecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propoxyphenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide: Lacks the propoxy group, which may affect its lipophilicity and biological activity.
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a propoxy group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of the propoxy group in (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique feature may contribute to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-15-24-19-12-5-16(6-13-19)7-14-20(23)21-17-8-10-18(11-9-17)22(2)3/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNKHWCVUZNYMU-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.